molecular formula C19H17NO3 B1668943 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- CAS No. 92-74-0

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Cat. No.: B1668943
CAS No.: 92-74-0
M. Wt: 307.3 g/mol
InChI Key: NXIGDUAONGBUKR-UHFFFAOYSA-N
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Description

C.I. 37558 is mainly used as organic pigment intermediate. It can produce pigment red 170,pigment orange 22. This product can also be used for dyeing cotton yarn, cotton fabric, vinylon, cotton fibers, viscose and silk and it is generally not used for printing. This product has low affinity to cotton and moderate coupling ability.

Mechanism of Action

Target of Action

Naphthol AS-PH is primarily used as a coupling partner in the preparation of some azo dyes . It is also used as a substrate in enzyme-linked immunosorbent assays (ELISA) for the detection of phosphatase activity . Therefore, its primary targets are the enzymes involved in these processes.

Mode of Action

Naphthol AS-PH interacts with its targets, primarily enzymes, to bring about changes in their activity. For instance, in the case of phosphatase enzymes, Naphthol AS-PH serves as a substrate that is acted upon by the enzyme . In the dye preparation process, it couples with other compounds to form azo dyes .

Biochemical Pathways

It is known to be involved in the enzymatic reactions where it serves as a substrate . It also plays a role in the synthesis of azo dyes .

Pharmacokinetics

It is known that it has a melting point of 157158℃, a boiling point of 4362°C at 760 mmHg, and a flash point of 2176°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Naphthol AS-PH’s action depends on its application. In ELISA assays, its hydrolysis by phosphatase enzymes leads to a detectable product . In dye synthesis, it couples with other compounds to form azo dyes .

Action Environment

The action, efficacy, and stability of Naphthol AS-PH can be influenced by various environmental factors. For instance, its solubility can affect its availability for enzymatic reactions. Its stability can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Naphthol AS-PH exhibits phenolic properties due to the hydroxyl group, making it reactive in various biochemical reactions, including coupling and electrophilic aromatic substitution . It interacts with enzymes, proteins, and other biomolecules in these reactions. For example, in the Voges-Proskauer test, it is used to determine if an organism produces acetylmethyl carbinol from glucose fermentation .

Cellular Effects

Its analog, 1-Naphthol, has been shown to protect cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production . It can stimulate the production of important enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and glutathione-S-transferase (GST), which play a critical role in free radical clearance .

Molecular Mechanism

Its analog, 1-Naphthol, undergoes metabolism primarily through oxidation and conjugation with glucuronic acid . The resulting metabolites are then excreted from the body through urine and bile .

Temporal Effects in Laboratory Settings

Its analog, 1-Naphthol, has a short half-life of approximately 2-3 hours .

Dosage Effects in Animal Models

Its analog, 1-Naphthol, has shown acute toxicity at high doses, leading to mortality and kidney and stomach lesions in mice .

Metabolic Pathways

Its analog, 1-Naphthol, is a derivative of naphthalene, a hydrocarbon found in large quantities in coal-tar . It undergoes metabolism primarily through oxidation and conjugation with glucuronic acid .

Transport and Distribution

Its analog, 1-Naphthol, is rapidly absorbed through the skin, eyes, and respiratory tract .

Subcellular Localization

Its analog, 1-Naphthol, has been shown to be localized at particulate sites in the plant cell cytoplasm .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDUAONGBUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059063
Record name 3-Hydroxy-2-naphtho-o-phenetidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-74-0
Record name N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-74-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37558
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-PH
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Record name 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
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Record name 3-Hydroxy-2-naphtho-o-phenetidide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-ethoxy-3-hydroxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
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Record name 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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